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Compound of Interest

Compound Name: Cbz-Lys(Boc)-OH

Cat. No.: B556995

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-a-
Carbobenzoxy-N-¢-tert-butyloxycarbonyl-L-lysine (Cbz-Lys(Boc)-OH), a commonly used
protected amino acid in peptide synthesis and drug development. This document presents
nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular
format, alongside detailed experimental protocols for data acquisition.

Compound Information

Property Value

Compound Name N-a-Cbz-N-g-Boc-L-lysine
Synonyms Cbz-Lys(Boc)-OH, Z-Lys(Boc)-OH
CAS Number 2389-45-9

Molecular Formula C19H28N206

Molecular Weight 380.44 g/mol [1]

O=C(O)--INVALID-LINK--
NC(OCC1=CC=CC=C1)=0

Chemical Structure

Spectroscopic Data
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The following sections present the *H NMR, 3C NMR, and Mass Spectrometry data for Cbz-
Lys(Boc)-OH.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of Cbz-Lys(Boc)-OH was acquired in deuterated chloroform (CDCIs) at
a frequency of 400 MHz. The chemical shifts (8) are reported in parts per million (ppm) relative
to tetramethylsilane (TMS).

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

10.3 brs 1H COOH

7.34 m 5H CsHs (Cbz)

6.40, 6.36 d 1H NH (Cbz)

5.33, 5.04 d 1H NH (Boc)

5.14, 5.09 s 2H CH: (Cbz)

4.30, 4.09 m 1H a-CH

3.17 m 2H €-CH:z

1.82 m 2H B-CH2

1.69 m 2H 0-CH:2

1.51 m 2H y-CH:

1.43 s 9H C(CHs)s (Boc)

Note: The presence of multiple signals for some protons (e.g., NH and a-CH) suggests the
existence of conformational isomers (rotamers) in solution, which is common for carbamate-
protected amino acids.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectral data provides information on the carbon framework of the molecule.
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(Note: While a direct peak list for 13C NMR was not available in the initial search, the following
are expected chemical shift ranges based on the structure and typical values for protected
amino acids.)

Chemical Shift (ppm) Assignment
~175-177 COOH

~156-157 C=0 (Cbz and Boc)
~136 Quaternary Aromatic C (Cbz)
~128 Aromatic CH (Cbz)
~80 Quaternary C (Boc)
~67 CH2 (Cbz)

~54 a-CH

~40 €-CH2

~32 B-CH2

~29 0-CH2

-28 C(CHs)s (Boc)

~22 y-CH2

Mass Spectrometry (MS)

Mass spectrometry was performed using electron ionization (El) at 75 eV. The data reveals the
molecular ion and characteristic fragmentation patterns.
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miz Relative Intensity (%) Putative Fragment
380 - [M]* (Molecular lon)
324 1.0 [M - tBu]*

306 2.9 [M - COOH - CHs]*
280 3.6 [M - Boc]*

108 100.0 [C7HsO]* (benzyl alcohol)
107 26.9 [C/H/O]*

91 63.5 [C7H7]* (tropylium ion)
79 25.3 [CeH7]*

59 42.0 [CsH/O]*

57 11.4 [CaHo]* (t-butyl cation)
44 21.3 [CO2]* or [C2H40]*
41 22.3 [CsHs]*+

Note: The base peak at m/z 108 corresponds to the stable benzyl alcohol cation, a
characteristic fragment from the Cbz protecting group.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.
Instrument parameters and sample preparation may require optimization based on the specific
equipment and laboratory conditions.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of Cbz-Lys(Boc)-OH.

e Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDClIs).
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e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

e Instrument: 400 MHz NMR Spectrometer

e Nuclei: *H and 13C

e Temperature: 298 K

¢ IH NMR Parameters:

[¢]

Pulse Program: Standard single pulse

[e]

Number of Scans: 16-64

o

Relaxation Delay: 1.0 s

[¢]

Acquisition Time: ~4 s

e 1B3C NMR Parameters:

[e]

Pulse Program: Proton-decoupled single pulse

Number of Scans: 1024-4096

o

[¢]

Relaxation Delay: 2.0 s
o Acquisition Time: ~1-2 s
Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
e Phase correct the resulting spectrum.

o Perform baseline correction.
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» Calibrate the chemical shift scale using the TMS signal at 0 ppm.

 Integrate the peaks in the 'H NMR spectrum.

Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of Cbz-Lys(Boc)-OH in a volatile organic solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 10-100 pg/mL with the same solvent.
o Ensure the sample is free of non-volatile salts or buffers.

Data Acquisition:

Instrument: Mass Spectrometer with an Electron lonization (El) source.
« lonization Mode: Electron lonization

o Electron Energy: 70 eV

« Inlet System: Direct insertion probe or GC inlet.

e Mass Range: m/z 40-500

e Scan Speed: ~1 scan/second

Data Analysis:

« |dentify the molecular ion peak ([M]*).

e Analyze the fragmentation pattern to identify characteristic fragments corresponding to the
loss of protecting groups and other structural features.

o Compare the observed spectrum with spectral databases for confirmation.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectral analysis of a protected

amino acid like Cbz-Lys(Boc)-OH.
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Click to download full resolution via product page

Workflow for spectral analysis of Cbz-Lys(Boc)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chemscene.com [chemscene.com]
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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